

Independent verification of acoramidis binding site on TTR

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Compound of Interest

Compound Name: Acoramidis

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An Independent Verification of **Acoramidis**' Binding Site on Transthyretin (TTR) and a Comparative Analysis with Alternative Stabilizers

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the destabilization and misfolding of the TTR protein, leading to the formation of amyloid fibrils that accumulate in various organs, particularly the heart. **Acoramidis** (formerly AG10) is a potent, orally bioavailable small molecule designed to stabilize the TTR tetramer, thereby preventing its dissociation into amyloidogenic monomers. This guide provides an objective comparison of **acoramidis**' performance with other TTR stabilizers, supported by experimental data, and details the methodologies used for the independent verification of its binding site.

Mechanism of Action and Binding Site Verification

Acoramidis is designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant. It binds with high affinity to the two thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer.^{[1][2]} This binding stabilizes the native tetrameric structure, increasing the energy barrier for tetramer dissociation, which is the rate-limiting step in the amyloidogenic cascade.^{[1][3]}

Independent verification of the **acoramidis** binding site and its stabilizing effect has been established through a variety of biophysical and structural biology techniques.

Key Experimental Verification Methods:

- **X-ray Crystallography:** This technique has provided high-resolution structural data confirming that **acoramidis** binds within the two T4 binding pockets of the TTR tetramer. The crystal structure of the V122I-TTR mutant in complex with **acoramidis** reveals that the molecule engages in hydrogen bond interactions with Serine 117 residues from opposing monomers, effectively bridging the two dimers.[\[4\]](#)
- **Surface Plasmon Resonance (SPR):** SPR studies have been used to measure the binding affinity and kinetics of **acoramidis** to TTR. These studies have demonstrated a longer residence time for **acoramidis** bound to TTR compared to other stabilizers like tafamidis, suggesting a more stable complex.
- **Microscale Thermophoresis (MST):** MST is another method used to quantify the binding affinity between **acoramidis** and TTR in solution. Results from MST experiments have corroborated the high binding affinity of **acoramidis**, showing it to be approximately four times higher than that of tafamidis for purified TTR.
- **Fluorescent Probe Exclusion (FPE) Assays:** These assays measure the occupancy of the T4 binding site by competitively displacing a fluorescent probe. FPE assays have demonstrated that **acoramidis** achieves a high degree of binding site occupancy at clinically relevant concentrations.
- **Western Blot Analysis of TTR Stabilization:** This method quantifies the amount of stable, tetrameric TTR that persists under denaturing conditions (e.g., acidic stress). Studies using this technique have consistently shown that **acoramidis** provides near-complete ($\geq 90\%$) stabilization of the TTR tetramer, significantly more than that achieved with tafamidis or diflunisal at their respective clinical concentrations.

Comparative Performance with Alternative TTR Stabilizers

Acoramidis has been compared to other TTR stabilizers, primarily tafamidis and the non-steroidal anti-inflammatory drug (NSAID) diflunisal, which also binds to the T4 binding sites. The key differentiators lie in their binding affinity, kinetic stability, and the extent of tetramer stabilization achieved at therapeutic doses.

Parameter	Acoramidis	Tafamidis	Diffunisal
Binding Affinity (to purified TTR)	~4-fold higher than tafamidis	-	Lower affinity than tafamidis
Residence Time on TTR (SPR)	~4-fold longer than tafamidis	-	Not reported
TTR Stabilization (Western Blot, at clinical concentrations)	Near-complete (≥90%)	Partial stabilization	Partial stabilization
Binding Site Occupancy (FPE, at clinical concentrations)	~103%	~71-87%	Not reported

Experimental Protocols

X-ray Crystallography for TTR-Ligand Complex

- **Protein Expression and Purification:** Recombinant human TTR (wild-type or variant) is expressed in *E. coli* and purified using a series of chromatography steps (e.g., ion exchange, size exclusion).
- **Crystallization:** The purified TTR is concentrated and mixed with the ligand (**acoramidis**) in excess. Crystallization is achieved by vapor diffusion, typically using hanging or sitting drops, with a precipitant solution containing polyethylene glycol (PEG) and various salts.
- **Data Collection:** Crystals are cryo-cooled in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.
- **Structure Determination and Refinement:** The structure is solved by molecular replacement using a previously determined TTR structure as a search model. The ligand is then modeled into the electron density map corresponding to the T4 binding sites, and the entire complex is refined to produce a high-resolution atomic model.

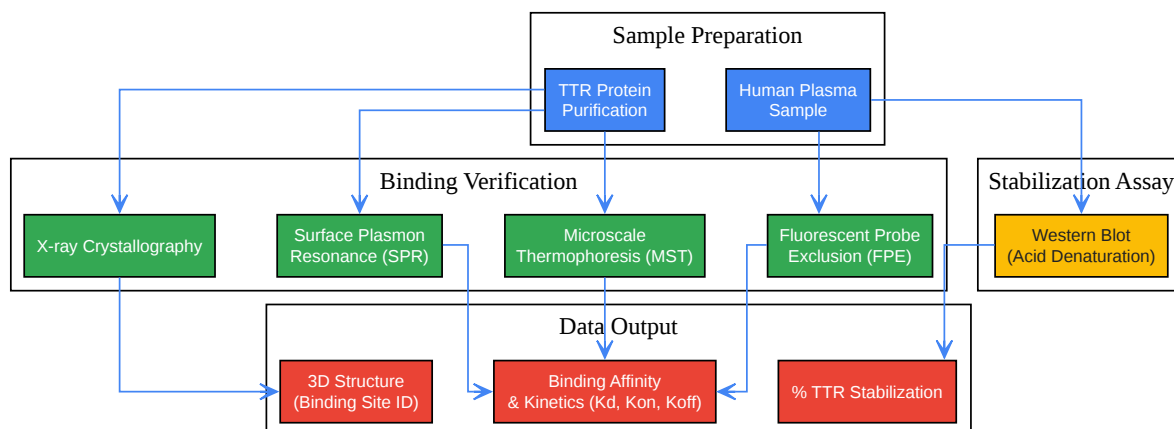
Surface Plasmon Resonance (SPR) for Binding Kinetics

- **Chip Preparation:** A sensor chip (e.g., CM5) is activated, and purified TTR is immobilized onto the chip surface via amine coupling.
- **Binding Analysis:** A series of concentrations of the analyte (e.g., **acoramidis**, tafamidis) are flowed over the TTR-coated surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
- **Data Analysis:** The association (k_{on}) and dissociation (k_{off}) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (K_d) is calculated as k_{off} / k_{on} .

Western Blot for TTR Stabilization in Plasma

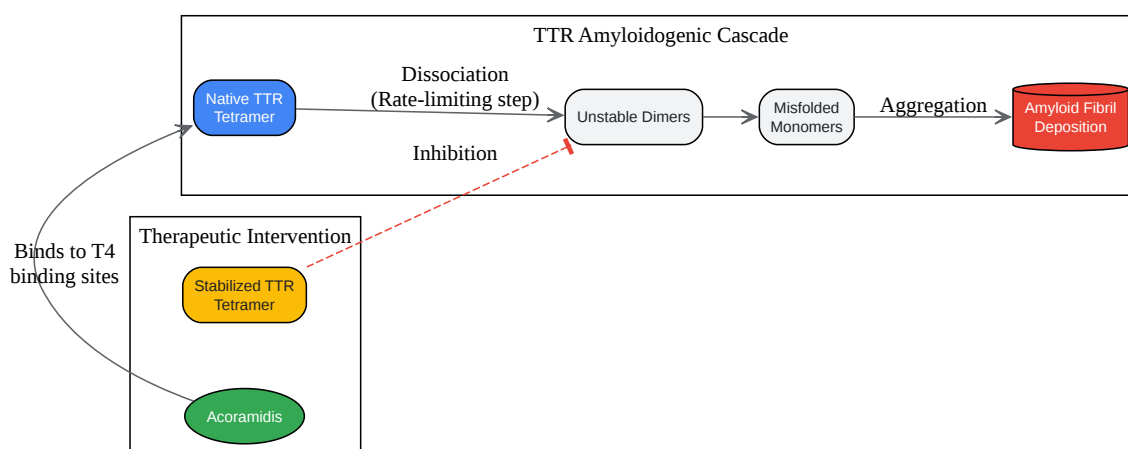
- **Sample Preparation:** Human plasma samples are incubated with various concentrations of the TTR stabilizer (**acoramidis**, tafamidis, or diflunisal) or a vehicle control for a set period (e.g., 2 hours).
- **Acid-Induced Denaturation:** The plasma samples are acidified (e.g., to pH 3.5) to induce the dissociation of unstabilized TTR tetramers and incubated for an extended period (e.g., 72 hours).
- **Cross-linking and Neutralization:** The reaction is neutralized, and glutaraldehyde is added to cross-link any remaining intact TTR tetramers.
- **Electrophoresis and Immunoblotting:** The samples are resolved by SDS-PAGE, transferred to a membrane, and probed with an anti-TTR antibody.
- **Quantification:** The band intensities corresponding to the cross-linked tetramer and the monomer are quantified. The percentage of TTR stabilization is calculated as the ratio of the tetramer band intensity to the total TTR (tetramer + monomer) intensity.

Visualizations



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Caption: Experimental workflow for verifying **acoramidis'** binding and stabilization of TTR.



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Caption: Mechanism of TTR stabilization by **acoramidis**, preventing the amyloid cascade.

Conclusion

Independent experimental verification robustly confirms that **acoramidis** binds to the thyroxine-binding sites of the TTR tetramer. Structural and biophysical data demonstrate that this binding leads to a highly stable TTR-**acoramidis** complex. Comparative analyses with other TTR stabilizers, such as tafamidis and diflunisal, indicate that **acoramidis** exhibits superior potency in terms of binding affinity, residence time, and the ability to achieve near-complete tetramer stabilization at clinically relevant concentrations. These properties are believed to contribute to the clinical benefits observed with **acoramidis** in the treatment of transthyretin amyloid cardiomyopathy.

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